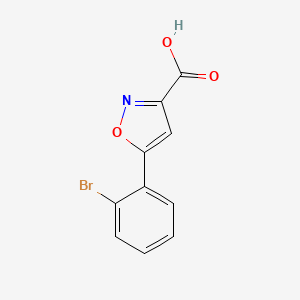
5-(2-Bromphenyl)isoxazol-3-carbonsäure
Übersicht
Beschreibung
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.06 g/mol . The IUPAC name for this compound is 5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI string for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) . The Canonical SMILES string is C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 266.95311 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 15 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Isoxazol, ein fünfgliedriger heterocyclischer Pharmakophor, wird in der Arzneimittelforschung häufig als wichtiger Baustein eingesetzt . Funktionalisierte Isoxazolgerüste zeigen verschiedene biologische Aktivitäten, wie z. B. Antikrebs-, Antioxidations-, Antibakterien- und antimikrobielle Aktivität sowie als potentielle HDAC-Inhibitoren .
Entwicklung von Antibiotika
Die Kernstruktur von Isoxazol wurde in vielen Medikamenten gefunden, wie z. B. Sulfamethoxazol, das als Antibiotikum wirkt .
Neurologische Forschung
Isoxazol-basierte Verbindungen wie Muscimol wirken als GABAA, und Ibotensäure wirkt als Neurotoxin . Diese Eigenschaften machen sie in der neurologischen Forschung wertvoll.
Forschung zur Entzündungshemmung
Verbindungen wie Parecoxib, die einen Isoxazol-Kern enthalten, wirken als COX2-Inhibitor . Dies macht sie nützlich für die Entwicklung von entzündungshemmenden Medikamenten.
Immunsuppressiva-Forschung
Leflunomid, eine Isoxazol-basierte Verbindung, wirkt als Immunsuppressivum . Dies deutet auf mögliche Anwendungen bei der Behandlung von Autoimmunerkrankungen hin.
Antituberkulosemittel
Isoxazolcarbonsäuremethylester-basierte Harnstoff- und Thioharnstoffderivate haben sich als vielversprechend für die Entwicklung von Antituberkulosemitteln erwiesen . Diese Verbindungen zeigten eine potente in-vitro-Aktivität nicht nur gegen arzneimittel-empfindliches Mycobacterium tuberculosis, sondern auch gegen arzneimittelresistente Stämme .
Synthese von Flüssigkristallphasen
Isoxazol-basierte Verbindungen wurden als Schlüsselintermediate bei der Synthese von Polymer- und Nicht-Polymer-geordneten Flüssigkristallphasen verwendet .
Entwicklung robuster Synthesemethoden
Es besteht großes Interesse an der Entwicklung robuster Synthesemethoden zur Generierung einer vielfältigen Sammlung heterocyclischer Moleküle, um das Arzneimittelforschungsprogramm zu beschleunigen . Isoxazol-basierte Verbindungen spielen in diesem Bereich eine entscheidende Rolle .
Zukünftige Richtungen
Isoxazole is a significant moiety in the field of drug discovery . Given its presence in many commercially available drugs, it’s crucial to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is imperative due to the drawbacks associated with metal-catalyzed reactions .
Wirkmechanismus
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence a drug’s efficacy and safety profile. For instance, the compound’s solubility can affect its absorption and distribution .
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYQQXPSDJBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652792 | |
| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-60-6 | |
| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)
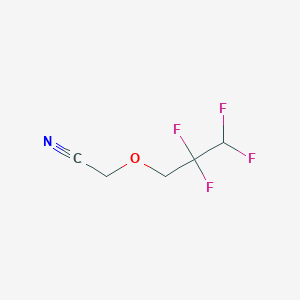

![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)



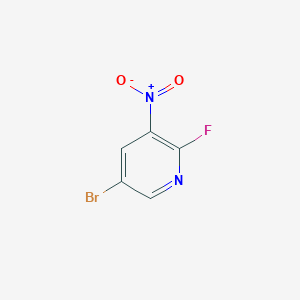

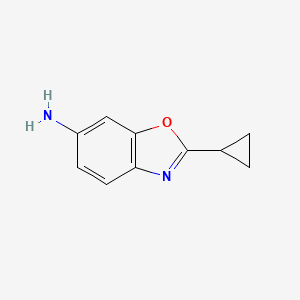
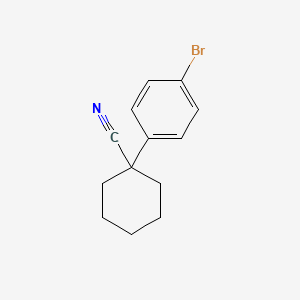
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
